molecular formula C21H23N3O3S B2907490 N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide CAS No. 691873-31-1

N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B2907490
CAS RN: 691873-31-1
M. Wt: 397.49
InChI Key: NQZPDVXWTFJBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline solid. It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Certain imidazole-containing compounds demonstrate anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results .

Antitumor Potential

Researchers have synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated it for antitumor activity. This compound exhibited potential against cancer cell lines such as C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) .

Inhibition of Enzymes

Imidazole derivatives have been investigated for their ability to inhibit enzymes. For example, some compounds were tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Ulcerogenic Activity

Certain imidazole-containing compounds have been assessed for their ulcerogenic potential. Researchers compare their ulcerogenic index with standard drugs like indomethacin and celecoxib .

Other Biological Activities

Imidazole derivatives also exhibit antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, antiamoebic, antihelmintic, antifungal, and trypanocidal activities .

Safety And Hazards

The dust of this compound may irritate the eyes and respiratory tract, so appropriate protective equipment such as protective glasses and masks should be worn when handling it. It should be stored in a cool, dry place away from fire and flammable materials. After handling and cleaning, hands should be thoroughly washed to prevent any adverse effects from its residues .

Future Directions

The compound has shown promising results in improving monoclonal antibody production in cell cultures . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

N-[4-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-8-9-16(2)24(15)21-7-5-4-6-18(21)14-22-28(26,27)20-12-10-19(11-13-20)23-17(3)25/h4-13,22H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZPDVXWTFJBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide

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